![molecular formula C17H15F2NO4 B2419810 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide CAS No. 1421442-77-4](/img/structure/B2419810.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide
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Overview
Description
The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a common structural motif found in many natural products and synthetic molecules . The benzodioxole moiety is known to exhibit a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized . The synthesis of these compounds involved the use of various techniques such as Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques can provide detailed information about the molecular structure of the compound, including its functional groups, electronic transitions, and charge transitions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap, molecular electrostatic potential, natural bonding orbital, and first-order hyperpolarizability of a similar compound were calculated with density functional theory calculations .Scientific Research Applications
Detection of Carcinogenic Lead
The compound has been used in the synthesis of noble ligands for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
Antineoplastic Activity
An amuvatinib derivative, which is similar to the compound , has been found to inhibit mitochondria and kill tumor cells under glucose starvation . This suggests potential antineoplastic activity for the compound.
Anti-inflammatory Agents
Substituted cinnamides, a class of compounds to which the compound belongs, have been found to possess anti-inflammatory properties .
Antioxidant Activity
Substituted cinnamides have also been reported to exhibit antioxidant activity .
Antimicrobial Activity
The antimicrobial activity of substituted cinnamides is another potential application of the compound .
Antitumor Activity
Quinoline derivatives, another class of compounds related to the compound , have been reported to possess antitumor properties .
Antibacterial Activity
Quinoline derivatives have also been reported to exhibit antibacterial activity .
Antioxidant Properties
Quinoline derivatives have been reported to possess antioxidant properties .
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, potentially leading to the inhibition of cancer cell proliferation and the promotion of cancer cell death.
Safety and Hazards
Future Directions
The future directions for the research and development of similar compounds are promising. For instance, the employment of a novel auxin receptor agonist may be effective for enhancing root growth and crop production . Additionally, substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides, were found to obey Lipinski’s rule of five and have good bioactive scores, indicating their potential as future drugs .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGQXJHMTHONAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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